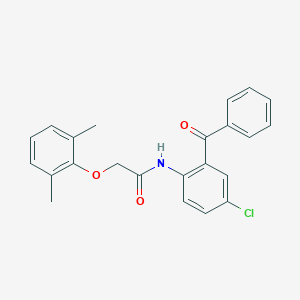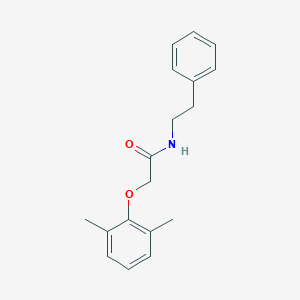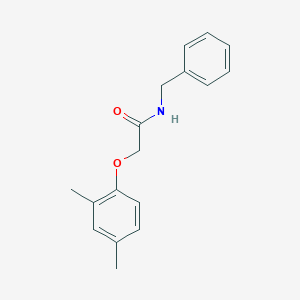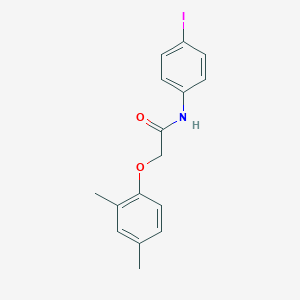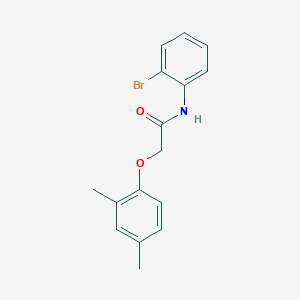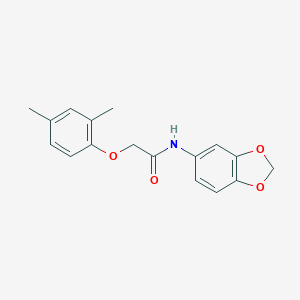![molecular formula C13H17NO3 B311973 methyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B311973.png)
methyl 4-[(3-methylbutanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-[(3-methylbutanoyl)amino]benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a methyl 4-(3-methylbutanamido) group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: methyl 4-[(3-methylbutanoyl)amino]benzoate can be synthesized through the esterification of 4-(3-methylbutanamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of methyl 4-(3-methylbutanamido)benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as dihalohydantoin can enhance the reaction rate and yield. The process is designed to minimize waste and optimize the recovery of reactants and products.
化学反応の分析
Types of Reactions: methyl 4-[(3-methylbutanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are employed.
Major Products Formed:
Oxidation: 4-(3-methylbutanamido)benzoic acid.
Reduction: 4-(3-methylbutanamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
methyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of methyl 4-(3-methylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester with a propyl group, used in cosmetics and personal care products.
Uniqueness: methyl 4-[(3-methylbutanoyl)amino]benzoate is unique due to the presence of the 3-methylbutanamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl benzoate and contributes to its specific applications in research and industry.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
methyl 4-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-6-4-10(5-7-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChIキー |
GKJNKMFKODDPST-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
正規SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




